molecular formula C11H11F3N2 B13906685 (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine

(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine

Cat. No.: B13906685
M. Wt: 228.21 g/mol
InChI Key: GHWVLJHSQRMLPY-JTQLQIEISA-N
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Description

(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine: is a synthetic compound characterized by the presence of a trifluoromethyl group attached to an indole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine typically involves the introduction of the trifluoromethyl group to the indole ring. One common method is the reaction of 2-methylindole with a trifluoromethylating agent under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into different reduced forms, potentially altering its chemical properties.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide may be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Various halogenating agents or nucleophiles can be used under appropriate conditions to achieve substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology: In biological research, the compound may be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new pharmaceuticals. Its unique structure may contribute to the design of drugs with specific biological activities.

Industry: In the industrial sector, the compound can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The trifluoromethyl group can enhance the compound’s stability and bioavailability, contributing to its overall efficacy.

Comparison with Similar Compounds

  • (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-3-yl)ethanamine
  • (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-6-yl)ethanamine
  • (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-7-yl)ethanamine

Comparison: Compared to similar compounds, (1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine is unique due to the specific position of the trifluoromethyl group on the indole ring. This positional difference can significantly impact the compound’s chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C11H11F3N2

Molecular Weight

228.21 g/mol

IUPAC Name

(1S)-2,2,2-trifluoro-1-(2-methyl-1H-indol-5-yl)ethanamine

InChI

InChI=1S/C11H11F3N2/c1-6-4-8-5-7(2-3-9(8)16-6)10(15)11(12,13)14/h2-5,10,16H,15H2,1H3/t10-/m0/s1

InChI Key

GHWVLJHSQRMLPY-JTQLQIEISA-N

Isomeric SMILES

CC1=CC2=C(N1)C=CC(=C2)[C@@H](C(F)(F)F)N

Canonical SMILES

CC1=CC2=C(N1)C=CC(=C2)C(C(F)(F)F)N

Origin of Product

United States

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